An In-depth Technical Guide to 4-Aminopiperidine Dihydrochloride: A Cornerstone for Drug Discovery
An In-depth Technical Guide to 4-Aminopiperidine Dihydrochloride: A Cornerstone for Drug Discovery
This guide provides an in-depth technical overview of 4-Aminopiperidine dihydrochloride (CAS 35621-01-3), a critical building block for researchers, scientists, and professionals in drug development. We will delve into its essential specifications, analytical methodologies, applications, and handling protocols, offering field-proven insights to ensure its effective and safe utilization in the laboratory.
A Note on Chemical Identification: The topic of this guide is 4-Aminopiperidine dihydrochloride, for which the correct and widely recognized CAS number is 35621-01-3 . The CAS number provided in the prompt, 5382-16-1, corresponds to 4-Hydroxypiperidine, a different chemical entity. This guide will focus exclusively on the dihydrochloride salt of 4-aminopiperidine.
Core Physicochemical & Chemical Specifications
4-Aminopiperidine dihydrochloride is a bifunctional molecule featuring a secondary amine within the piperidine ring and a primary amine as a substituent. This dual reactivity, combined with its defined stereochemistry, makes it a highly versatile scaffold in medicinal chemistry.[1][2] The dihydrochloride salt form enhances its stability and aqueous solubility, rendering it convenient for both storage and use in various reaction conditions.[3]
All quantitative data and key properties are summarized in the table below for easy reference.
| Property | Specification | Reference(s) |
| Chemical Name | piperidin-4-amine;dihydrochloride | [4] |
| Synonyms | 4-Piperidinamine dihydrochloride, 4-AP 2HCl | [5] |
| CAS Number | 35621-01-3 | [4][6] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [6][7] |
| Molecular Weight | 173.08 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline powder or solid | [8] |
| Melting Point | 331-333 °C | [5] |
| Solubility | Soluble in water. | [9] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [5] |
Quality Control & Analytical Protocols
Ensuring the purity and identity of starting materials is a foundational principle of scientific integrity. For a key intermediate like 4-Aminopiperidine dihydrochloride, a multi-faceted analytical approach is essential for validation.
Purity Assessment: A Self-Validating System
A typical specification for purity is ≥97% or ≥98%, commonly determined by High-Performance Liquid Chromatography (HPLC).[6][8] Gas Chromatography (GC) can also be employed, though derivatization may be necessary for this non-volatile salt form.[10]
The diagram below illustrates a comprehensive quality control workflow, ensuring each batch of material is validated before use in synthesis.
Experimental Protocol: HPLC Purity Determination
This protocol describes a robust, self-validating system for determining the purity of 4-Aminopiperidine dihydrochloride. The causality behind these choices is to provide a method that is both specific for the analyte and capable of separating potential impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures run-to-run reproducibility.
-
Detection: UV at 210 nm. This low wavelength is necessary because the piperidine scaffold lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL.
-
Validation: The method's suitability should be confirmed by analyzing a known reference standard and performing forced degradation studies to ensure it is stability-indicating.[10]
Common Impurities: A Note on Synthesis
The quality of 4-Aminopiperidine dihydrochloride is intrinsically linked to its synthetic route. Common methods include the reduction of an oxime or reductive amination.[5] Potential process-related impurities could include unreacted starting materials, by-products from incomplete reduction, or residual catalysts. Therefore, a robust analytical method is crucial to ensure these are absent or below acceptable limits.
Applications in Medicinal Chemistry & Drug Development
The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. Its utility stems from the ability to independently functionalize the ring nitrogen and the 4-amino group, allowing for the systematic exploration of chemical space.[11]
-
As a Versatile Scaffold: It serves as a key building block for therapeutics targeting neurological disorders, analgesics, and antidepressants.[1]
-
In Antiviral Drug Discovery: The scaffold has been pivotal in the development of inhibitors of the Hepatitis C Virus (HCV) assembly.[2] Researchers have used it to create derivatives with improved potency and metabolic stability.[2]
-
In HIV Research: It is a core component in the synthesis of potent CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[11] The ability to introduce diverse substituents at the 4-position has been key to optimizing these antagonists.[11]
The following diagram illustrates a generalized synthetic pathway where 4-aminopiperidine serves as a key intermediate.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is required before use.
Core Safety & Handling Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, gloves, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[12]
-
Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. After handling, wash hands thoroughly.
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.[12]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]
Storage & Stability
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Storing under an inert atmosphere like argon or nitrogen is recommended to protect against moisture, as the compound can be hygroscopic.
-
Stability: The material is stable under recommended storage conditions.[12] For long-term storage, it is advisable to re-analyze the material for purity periodically (e.g., every three years) to ensure it remains within specification.[13]
By understanding and implementing these technical specifications and protocols, researchers can confidently and safely leverage the synthetic potential of 4-Aminopiperidine dihydrochloride to advance the frontiers of drug discovery.
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- A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020, September 25). Asian Journal of Chemistry.
- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022, September 8).
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- (R)-3-Aminopiperidine Dihydrochloride - Pharmaffiliates. (n.d.).
- How to remove excess 4-amino piperidine from reaction medium? (2018, November 27). ResearchGate.
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